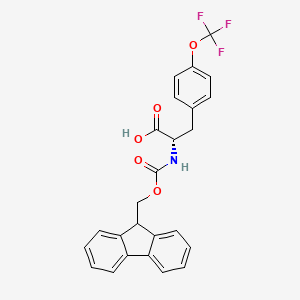![molecular formula C20H20FN5O4 B2530956 N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775485-44-3](/img/structure/B2530956.png)
N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines involves isosteric replacements of the imidazole ring atoms in the compound 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. These analogues were created to test for anticonvulsant activity, which is a property of interest for compounds that could potentially treat seizures. The process of synthesis did not rely on the pKa or lipophilicity of the compounds but may have been influenced by the electrostatic isopotential maps of the heterocycles, which could affect anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first study shows a variation in the heterocyclic component, which is crucial for the biological activity of the molecules. The distinct electrostatic isopotential maps of these heterocycles suggest that the molecular structure, particularly the electronic distribution, plays a significant role in the anticonvulsant activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the N-(pyridin-4-yl)-(indol-3-yl)alkylamides include indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification through condensation with 4-aminopyridine . These reactions are essential for constructing the core structure of the compounds and for introducing the necessary functional groups that confer biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as pKa and lipophilicity, were not directly correlated with their anticonvulsant activity . However, the electrostatic properties, as indicated by the electrostatic isopotential maps, may be significant. In the second study , the potency of the compounds as antiallergic agents was enhanced by varying the indole substituents and the length of the alkanoic chain, which suggests that these structural modifications can significantly alter the physical and chemical properties, leading to changes in biological activity.
The studies provided do not include specific case studies but do describe the synthesis and testing of novel compounds for biological activities such as anticonvulsant and antiallergic effects. One compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was identified as being significantly more potent than astemizole in an antiallergic assay, which indicates a successful outcome in the search for new therapeutic agents . This compound's structure-activity relationship could serve as a valuable case study for the development of more potent antiallergic drugs.
Scientific Research Applications
Imaging Translocator Protein (TSPO) Ligands
A series of pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and were explored as in vivo PET-radiotracers for neuroinflammation, with [(18)F]23 showing a higher ipsi- to contralateral ratio than the parent molecule [(18)F]2 in vivo, indicating potential for neuroinflammation imaging (Damont et al., 2015).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities. Compounds exhibited significant anticonvulsant activity and potent antidepressant properties, suggesting potential therapeutic applications (Zhang et al., 2016).
Cytotoxic Activity Against Cancer Cell Lines
Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-12-23-18(24-30-12)17-15-4-2-3-9-25(15)20(29)26(19(17)28)11-16(27)22-10-13-5-7-14(21)8-6-13/h5-8H,2-4,9-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUKHJOQLHOYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


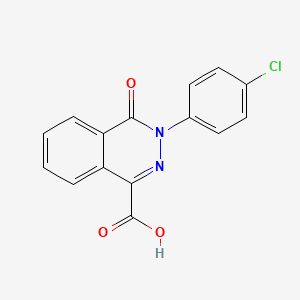
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)
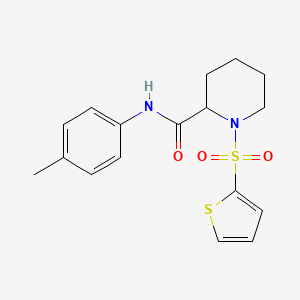
![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)
![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
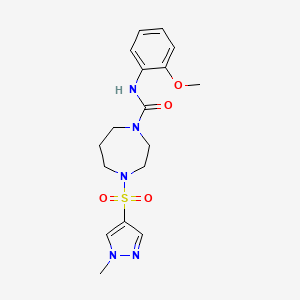
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
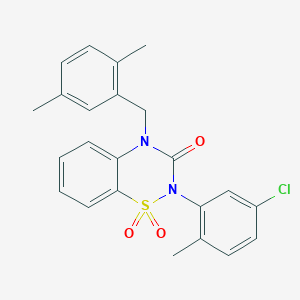
![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)
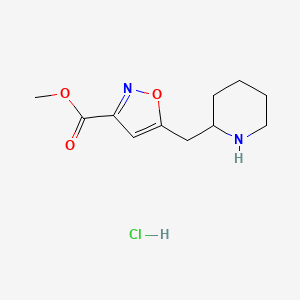
![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)
